molecular formula C15H15Br2NO B4933257 1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide

1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide

Cat. No.: B4933257
M. Wt: 385.09 g/mol
InChI Key: AHMJFWXZVKDMDS-UHFFFAOYSA-M
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Description

1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide is a useful research compound. Its molecular formula is C15H15Br2NO and its molecular weight is 385.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.94999 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal Structure Studies

The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide has been utilized in crystallography to understand nonclassical noncovalent interactions. For instance, AlDamen and Haddad (2011) studied the crystal structure of a related compound, highlighting the role of nonclassical noncovalent interaction between aryl bromine and ionic metal bromide in structural control (AlDamen & Haddad, 2011).

2. Synthesis of Indolizines

In the field of organic synthesis, this compound is a precursor in the production of indolizines. Sarkunam and Nallu (2005) demonstrated that reacting 4-dimethylaminopyridine (DMAP) with 2-bromoacetophenone(s) produces 1-[2-(4-substitutedphenyl)-2-oxoethyl]-4-(dimethylamino)pyridinium bromide, which is a key step in synthesizing various indolizines (Sarkunam & Nallu, 2005).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown significant anti-tyrosinase activities. Kwong et al. (2017) synthesized a series of related compounds and found that some exhibited anti-tyrosinase activities comparable to the standard inhibitor kojic acid (Kwong et al., 2017).

4. Dye Synthesis and Spectroscopy

The compound is also used in the synthesis of dyes and for spectroscopic analysis. Yelenich et al. (2016) synthesized a new biscyanine dye using a derivative of this compound and analyzed its electronic spectrum (Yelenich et al., 2016).

5. Liquid Crystalline Studies

It has applications in the study of liquid crystals as well. Cui, Sapagovas, and Lattermann (2002) synthesized a range of pyridinium bromides, including derivatives of this compound, to study their phase behavior as ionic liquid crystals (Cui, Sapagovas, & Lattermann, 2002).

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3,5-dimethylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrNO.BrH/c1-11-7-12(2)9-17(8-11)10-15(18)13-3-5-14(16)6-4-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMJFWXZVKDMDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Reactant of Route 2
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Reactant of Route 3
Reactant of Route 3
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Reactant of Route 4
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Reactant of Route 5
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Reactant of Route 6
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.